molecular formula C16H16O2 B6320660 1-[2-(Benzyloxy)phenyl]propan-2-one CAS No. 130936-16-2

1-[2-(Benzyloxy)phenyl]propan-2-one

Cat. No.: B6320660
CAS No.: 130936-16-2
M. Wt: 240.30 g/mol
InChI Key: KVBKNMSGYOHIDV-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)phenyl]propan-2-one is an organic compound with the molecular formula C16H16O2. It is a ketone derivative that features a benzyloxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Properties

IUPAC Name

1-(2-phenylmethoxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-13(17)11-15-9-5-6-10-16(15)18-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBKNMSGYOHIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(Benzyloxy)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-(benzyloxy)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzyloxy)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-[2-(Benzyloxy)phenyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyloxy group may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

1-[2-(Benzyloxy)phenyl]propan-2-one can be compared with other similar compounds such as:

    1-[4-(Benzyloxy)phenyl]propan-2-one: Differing in the position of the benzyloxy group on the phenyl ring.

    1-[2-(Methoxy)phenyl]propan-2-one: Featuring a methoxy group instead of a benzyloxy group.

    1-[2-(Phenoxy)phenyl]propan-2-one: Containing a phenoxy group in place of the benzyloxy group.

The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and interactions with other molecules.

Biological Activity

1-[2-(Benzyloxy)phenyl]propan-2-one, also known as 1-(benzyloxy)-2-propanone, is an organic compound characterized by its propanone structure with a benzyloxy substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its unique structural features may contribute to various interactions within biological systems, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is C12H14OC_{12}H_{14}O. The presence of the ketone functional group and the aromatic benzene ring enhances its stability and reactivity. The compound's structure can be represented as follows:

Structure C6H5OC(C3H7)=O\text{Structure }\text{C}_6\text{H}_5\text{O}-\text{C}(C_3H_7)=O

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. Derivatives of this compound have shown effectiveness against various bacterial strains by inhibiting key enzymes involved in bacterial metabolism and survival. For instance, some studies have highlighted the ability of these compounds to target proteins such as FtsZ and NorA, which are critical for bacterial cell division and antibiotic resistance .

Neuropharmacological Effects

The benzyloxy group in this compound may also interact with neurotransmitter systems, suggesting potential applications in treating mood disorders such as depression and anxiety. Some derivatives have been identified as dual 5-HT1A receptor antagonists and serotonin reuptake inhibitors, indicating their potential role in modulating serotonin levels in the brain .

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for bacterial resistance mechanisms.
  • Receptor Interaction: The benzyloxy substituent may enhance binding affinity to certain receptors, influencing neurotransmitter activity.

Study on Antimicrobial Activity

In a study examining the antimicrobial effects of various benzyloxy-substituted compounds, derivatives of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as potential leads for developing new antibiotics .

Neuropharmacological Research

Another study explored the neuropharmacological effects of compounds containing the benzyloxy group. Researchers found that certain derivatives exhibited anxiolytic properties in animal models, correlating with their ability to modulate serotonin pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1-(3-(Benzyloxy)phenyl)propan-1-oneStructureExhibits antimicrobial activity and potential antidepressant properties.
Phenylacetone (1-phenyl-2-propanone)StructureKnown precursor in illicit drug synthesis; significant metabolic pathways in humans.
1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-oneStructureDemonstrates anti-inflammatory properties with reduced side effects compared to traditional drugs.

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